2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on synthesizing various derivatives of 1,2,4-triazole, a core structure related to the compound , to explore their antimicrobial activities. For instance, the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activities have been conducted. Some of these compounds were found to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Antimicrobial and Biological Activities
Another study involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with 1,2,4-triazole compounds, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds displayed good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors have been conducted to understand the anti-cancer properties of such compounds. These studies reveal the potential anti-cancer activity through interaction with the EGFR binding pocket, indicating the therapeutic relevance of triazole derivatives in cancer treatment (Karayel, 2021).
Anti-inflammatory and Analgesic Activities
Research also extends to the synthesis of thiazolo[3,2-b]-1,2,4-triazol-5-ols derivatives and their evaluation for anti-inflammatory and analgesic properties. These studies suggest the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Tozkoparan et al., 2004).
Radioligand for 5-HT1A Receptors
Moreover, the evaluation of WAY-100635 as an in vivo radioligand for 5-HT1A receptors in rat brain highlights the utility of triazole derivatives in neuropharmacological research. This study suggests the potential of using such compounds for investigating central 5-HT1A receptors, which are significant in understanding various neurological conditions (Hume et al., 1994).
Mechanism of Action
Piperazine derivatives
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific conditions inside the body. For example, the compound contains a piperazine moiety, which is known to act as a hydrogen ion buffer, maintaining a constant pH over a long period .
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-3-16-21-20-25(22-16)19(27)18(29-20)17(14-5-4-6-15(13-14)28-2)24-9-7-23(8-10-24)11-12-26/h4-6,13,17,26-27H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWNWVFVMSFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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